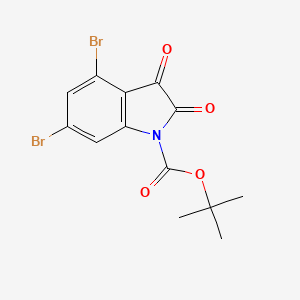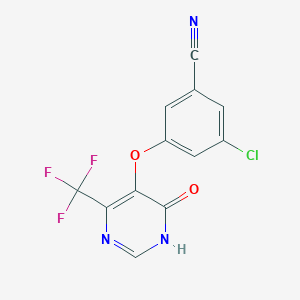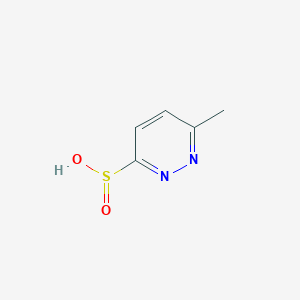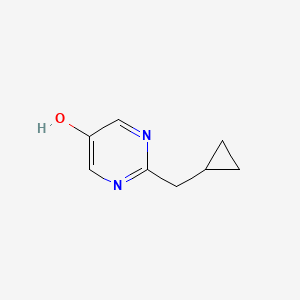
2-(Cyclopropylmethyl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidin-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorus pentasulfide or thionyl chloride and nucleophilic substitution with amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carboxylic acid derivatives, while reduction may produce pyrimidine-5-ol derivatives.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a plant activator, it enhances plant defenses through the up-regulation of genes related to reactive oxygen species (ROS) and salicylic acid (SA) pathways . This leads to increased resistance against pathogen invasion and promotes plant growth.
Comparison with Similar Compounds
Similar Compounds
Pyrimidin-5-ol: A simpler analog with similar chemical properties.
Pyrimidin-4-ol: Another analog with a hydroxyl group at a different position.
Pyrimidin-2-ol: An analog with the hydroxyl group at the 2-position.
Uniqueness
2-(Cyclopropylmethyl)pyrimidin-5-ol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-4-9-8(10-5-7)3-6-1-2-6/h4-6,11H,1-3H2 |
InChI Key |
VZUNCACQBGQRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


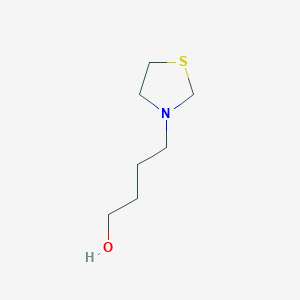
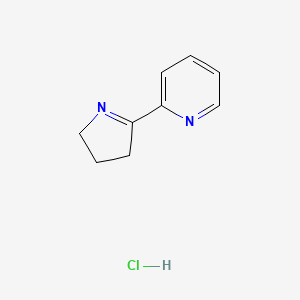
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)

![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
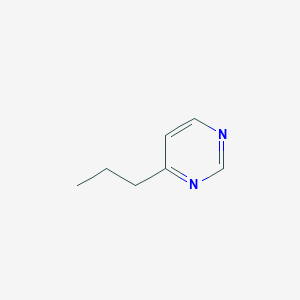
![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)
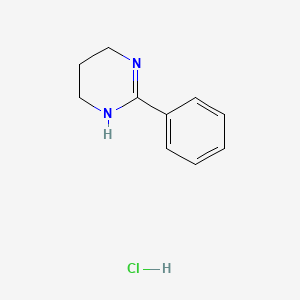
![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
![3H-1,2,3-Triazolo[4,5-b]pyridine-5,7-diamine](/img/structure/B13109845.png)
